4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
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Overview
Description
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromobenzoyl group, a carbohydrazonoyl moiety, and two different benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate typically involves multiple steps. The starting materials include 4-bromobenzoyl chloride, carbohydrazide, 2-ethoxyphenol, and 4-propoxybenzoic acid. The general synthetic route can be summarized as follows:
Formation of 4-bromobenzoyl carbohydrazide: This step involves the reaction of 4-bromobenzoyl chloride with carbohydrazide in the presence of a base such as pyridine or triethylamine.
Condensation with 2-ethoxyphenol: The resulting 4-bromobenzoyl carbohydrazide is then condensed with 2-ethoxyphenol under acidic conditions to form the intermediate hydrazone.
Esterification with 4-propoxybenzoic acid: Finally, the intermediate hydrazone is esterified with 4-propoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or thiol derivatives.
Scientific Research Applications
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzoyl group may facilitate binding through hydrophobic interactions, while the carbohydrazonoyl moiety can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy and propoxy groups further enhances its solubility and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765276-47-9 |
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Molecular Formula |
C26H25BrN2O5 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-3-15-33-22-12-8-20(9-13-22)26(31)34-23-14-5-18(16-24(23)32-4-2)17-28-29-25(30)19-6-10-21(27)11-7-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,29,30)/b28-17+ |
InChI Key |
MAUSZRVSOPBGAQ-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)OCC |
Origin of Product |
United States |
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